C18H26FN3O4S

Description

Structure

3D Structure

Properties

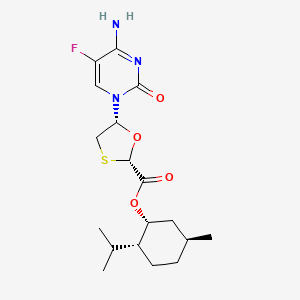

IUPAC Name |

[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13+,14+,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCQXVTOIJYOT-CWFLGGNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of C18h26fn3o4s Isomers

Strategies for Carbon-Sulfur Bond Formation in Oxathiolane Systems

The formation of the 1,3-oxathiolane (B1218472) ring is a central step in the synthesis of C18H26FN3O4S isomers. Various methodologies have been developed for the construction of this five-membered heterocyclic system containing both oxygen and sulfur atoms. A common approach involves the reaction between an oxygen-containing substrate, such as an aldehyde or acetal, and a suitable sulfur source, such as a thiol or a sulfenyl compound. beilstein-journals.orgnih.govresearchgate.net

One reported strategy utilizes sulfenyl chloride chemistry to construct the sulfur-carbon bond. This method involves the reaction of a sulfenyl chloride with a compound containing a carbon-carbon double bond, such as vinyl acetate (B1210297). The reaction can lead to the formation of the oxathiolane core. chemrxiv.orgacs.orgresearchgate.netresearchgate.net For instance, the reaction of thioglycolic acid, a common sulfur source, can be followed by halogenation with sulfuryl chloride to generate a sulfenyl chloride intermediate. This intermediate can then react with vinyl acetate to form a sulfur-carbon bond and introduce a masked aldehyde functionality at the anomeric center. Subsequent cyclization can furnish the oxathiolane ring. chemrxiv.orgacs.org

Another method for constructing the oxathiolane ring involves the reaction of glycolaldehyde (B1209225) dimer with 1,4-dithiane-2,5-diol (B140307) in the presence of a base and an acyl donor. This reaction sequence facilitates the formation of the cyclic oxathiolane structure. nih.gov

Detailed research findings on carbon-sulfur bond formation in oxathiolane systems often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yields and control the regioselectivity of the bond formation. The choice of starting materials and reagents significantly influences the efficiency and scalability of the oxathiolane ring synthesis.

Introduction of Fluorine Atoms in Pyrimidine (B1678525) Scaffolds

The incorporation of a fluorine atom, specifically at the 5-position of the cytosine base in C18H26FN3O4S, is a crucial chemical transformation. Fluorination of pyrimidine scaffolds can be achieved through different synthetic strategies. mdpi.comtandfonline.comrsc.orgrsc.org

One approach involves the direct fluorination of a preformed pyrimidine ring. This can be accomplished using various fluorinating agents. For example, methodologies utilizing trifluoromethyl hypofluorite (B1221730) (CF3OF) have been reported for the direct introduction of fluorine onto pyrimidine bases. tandfonline.com

Alternatively, the fluorinated pyrimidine base can be synthesized separately and then coupled with the oxathiolane sugar mimic through an N-glycosylation reaction. mdpi.com This convergent approach allows for the preparation of diverse fluorinated nucleoside analogues by coupling different fluorinated bases with the oxathiolane intermediate. The synthesis of the 5-fluorocytosine (B48100) base itself can involve multi-step procedures, including the fluorination of precursor molecules. chembk.com

Research in this area focuses on developing efficient and selective fluorination methods that minimize the formation of unwanted isomers and side products, ensuring the fluorine atom is precisely located at the desired position on the pyrimidine scaffold.

Esterification Reactions and Menthyl Group Incorporation

The presence of the L-menthyl ester group is a defining feature of C18H26FN3O4S. The incorporation of this bulky chiral group is typically achieved through esterification reactions. This involves the coupling of a carboxylic acid functional group on the oxathiolane intermediate with L-menthol. beilstein-journals.orgsimsonpharma.comnih.govchemrxiv.orgacs.orgresearchgate.netgoogle.com

Esterification of the oxathiolane-2-carboxylic acid intermediate with L-menthol yields the corresponding menthyl ester. This reaction can be carried out using standard esterification techniques, often involving activating the carboxylic acid or using coupling agents. For instance, the esterification of thioglycolic acid with L-menthol has been reported as a step in the synthesis of oxathiolane precursors, providing access to the L-menthyl ester in high yield. chemrxiv.orgacs.orgresearchgate.net

The menthyl group serves not only as a structural component but also plays a significant role as a chiral auxiliary in controlling the stereochemical outcome of subsequent reactions, particularly during the formation of the glycosidic bond. beilstein-journals.orgnih.gov The bulk and chirality of the menthyl group can influence the approach of other molecules during coupling reactions, favoring the formation of specific diastereomers.

Stereoselective Synthesis of Chiral Centers

The synthesis of C18H26FN3O4S isomers requires precise control over the stereochemistry at the chiral centers present in the molecule, particularly within the oxathiolane ring and at the glycosidic linkage to the pyrimidine base. Stereoselective synthesis aims to produce predominantly one stereoisomer. beilstein-journals.orgnih.govresearchgate.netchemrxiv.orgacs.orgresearchgate.netresearchgate.netgoogle.comnih.govgoogle.comresearchgate.netacs.orgniscpr.res.inresearchgate.netwikipedia.orgacs.org

The oxathiolane ring typically has two chiral centers (at positions 2 and 5), and the glycosidic bond to the pyrimidine base creates another chiral center at the anomeric carbon (equivalent to position 5 of the oxathiolane ring when considered as a sugar mimic). The desired isomer of C18H26FN3O4S has specific configurations at these centers, such as the (2S,5R) configuration for the oxathiolane core linked to the pyrimidine base at the 5-position. chembk.comsimsonpharma.com

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for achieving stereoselectivity in the synthesis of chiral compounds. Enzymatic catalysis has been successfully applied to the asymmetric synthesis of oxathiolane nucleoside analogues. beilstein-journals.orgnih.govresearchgate.netacs.org

Specific enzymes, such as surfactant-treated Subtilisin Carlsberg (STS) and Candida antarctica lipase (B570770) B (CAL-B), have been utilized in enzymatic dynamic kinetic resolution (DKR) protocols to synthesize enantiopure oxathiolane precursors with high enantiomeric excess. beilstein-journals.orgnih.govacs.org Whole-cell catalysis using organisms like Klebsiella oxytoca has also been explored for the preparation of enantiomerically enriched oxathiolane intermediates. acs.org These biocatalytic methods offer advantages such as mild reaction conditions and high stereoselectivity.

Chiral Auxiliary and Reagent-Controlled Strategies

The use of chiral auxiliaries and reagent-controlled strategies is fundamental to controlling stereochemistry in the synthesis of C18H26FN3O4S isomers. The L-menthyl group, incorporated through esterification, acts as a chiral auxiliary, influencing the diastereoselectivity of subsequent reactions, particularly the N-glycosylation step where the pyrimidine base is attached to the oxathiolane ring. beilstein-journals.orgnih.govresearchgate.netacs.org The bulk and stereochemistry of the menthyl ester can direct the approach of the nucleobase, favoring the formation of the desired β-anomer (where the base is cis to the group at the 2-position of the oxathiolane ring). beilstein-journals.orgnih.gov

Reagent-controlled strategies involve the use of specific reagents or catalysts to favor the formation of one stereoisomer over others. Lewis acids are commonly employed in the stereoselective coupling of the nucleobase with the oxathiolane intermediate. beilstein-journals.orgnih.govresearchgate.net The choice of Lewis acid and reaction conditions can significantly impact the anomeric selectivity (α vs. β) of the N-glycosylation.

Diastereoselective Control in Multi-Step Reaction Sequences

Achieving diastereoselective control is critical throughout the multi-step synthesis of C18H26FN3O4S isomers. This involves designing reaction sequences where each step proceeds with a high degree of diastereoselectivity, or employing methods to separate or convert unwanted diastereomers. google.com

The coupling of the fluorinated pyrimidine base with the oxathiolane intermediate is a key step where diastereocontrol is essential to obtain the desired cis isomer. Various N-glycosylation procedures have been developed to favor the formation of the cis diastereomer. beilstein-journals.orgnih.govresearchgate.netgoogle.comnih.gov Factors such as the nature of the leaving group on the oxathiolane, the activating agent, the solvent, and the protective groups on the nucleobase can influence the diastereochemical outcome. Dynamic kinetic resolution (DKR), sometimes facilitated by the menthyl ester group, is a strategy used to convert a mixture of stereoisomers into a single, desired enantiomer or diastereomer. beilstein-journals.orgnih.govchemrxiv.orgresearchgate.net

Synthesis of Sulfur-Oxidized Derivatives (e.g., Emtricitabine (B123318) S-Oxide, R-sulfoxide)

Emtricitabine can undergo metabolism, with approximately 9% of a dose being metabolized to 3'-sulfoxide diastereomers. drugbank.com. These sulfoxide (B87167) derivatives, Emtricitabine S-oxide, have the molecular formula C8H10FN3O4S uni.lunih.gov. Emtricitabine sulfoxide exists as diastereomers, specifically the (S)-sulfoxide nih.gov and (R)-sulfoxide veeprho.compharmaffiliates.comsynthinkchemicals.com. Emtricitabine S-oxide is also recognized as a potential impurity in commercial Emtricitabine preparations caymanchem.comsynzeal.com.

The synthesis of Emtricitabine sulfoxide involves the oxidation of the sulfur atom in the oxathiolane ring of Emtricitabine. While specific detailed synthetic procedures for the controlled formation of individual S- and R-sulfoxide diastereomers from Emtricitabine were not extensively detailed in the search results, the existence of these metabolites and impurities confirms that oxidation of the sulfur atom occurs. One source mentions that Emtricitabine S-oxide is a mixture of diastereomers caymanchem.com. Another refers to (R)-Emtricitabine Sulfoxide as an impurity of Emtricitabine synthinkchemicals.com.

Chemical Modifications and Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration at the Molecular Level

Chemical modifications and derivatization strategies are employed to explore the structure-activity relationships (SAR) of Emtricitabine. These modifications can involve alterations to the nucleobase, the sugar mimic (oxathiolane ring), or the hydroxymethyl group. The goal is typically to improve antiviral activity, pharmacokinetic properties, or overcome resistance mechanisms.

One strategy involves the synthesis of prodrugs. For instance, a palmitoylated prodrug of Emtricitabine (MFTC) was synthesized by palmitoyl (B13399708) chloride esterification to potentially extend the drug's half-life and improve biodistribution researchgate.net. This modified prodrug demonstrated improved antiretroviral activities and cellular uptake compared to native Emtricitabine researchgate.netacs.org. Acylation of Emtricitabine with a long-chain fatty acid like myristic acid has also been shown to generate more potent analogues with better resistance profiles acs.org.

SAR studies often involve synthesizing a series of analogues with systematic changes to the molecular structure and evaluating their biological activity. While the search results mention SAR in the context of antiviral compounds, including Emtricitabine mdpi.comfrontiersin.org, specific detailed examples of extensive SAR exploration through derivatization at the molecular level of Emtricitabine beyond prodrug formation were not provided in depth. However, the principle of chemical derivatization for enhancing analytical performance in techniques like HPLC-MS is a related concept, where functional groups are modified to improve detection or separation nih.govrsc.orgencyclopedia.pubmdpi.com. This highlights the chemical handles available for modification on similar molecules.

Reaction Mechanism Studies in Synthetic Pathways

Reaction mechanism studies are crucial for understanding and optimizing the synthetic routes to Emtricitabine and its analogues. Several synthetic strategies exist for the construction of the 1,3-oxathiolane ring system present in Emtricitabine.

One approach involves the N-glycosylation of silylated cytosine derivatives with a 1,3-oxathiolanyl acetate donor mit.edu. A Vorbrüggen glycosylation promoted by chlorotrimethylsilane (B32843) and sodium iodide in a wet solvent has been reported to yield cis oxathiolane products with high stereoselectivity mit.edu. The proposed mechanism for this reaction involves the activation of the oxathiolanyl acetate donor mit.edu.

Another synthetic route involves using L-menthol and glyoxylic acid as raw materials, followed by esterification, addition, and hydroxylation to form a key intermediate google.com. A plausible mechanism for a silane- and I2-mediated N-glycosylation has also been reported in the context of synthesizing lamivudine (B182088) and emtricitabine researchgate.net.

Sulfenyl chloride chemistry has been utilized to construct the oxathiolane framework from acyclic precursors, involving the reaction of compounds like methyl thioglycolate and vinyl acetate with reagents like sulfuryl chloride beilstein-journals.orgacs.orgchemrxiv.org. The proposed mechanism for the ring closure in one such route suggests hydrolysis of an acetate to generate an aldehyde, followed by hydrolysis of an α-chloride and subsequent ring closure acs.orgchemrxiv.org. Controlling the pH during the ring closure step was found to be important, as alkaline conditions could decompose the starting material and product acs.orgchemrxiv.org.

Studies have also investigated the thermal behavior of the N-glycosylation step using techniques like differential scanning calorimetry (DSC) and reaction calorimetry (RC1) researchgate.net.

While detailed, step-by-step reaction mechanisms for every synthetic pathway to Emtricitabine and its derivatives are extensive and beyond the scope of this summary based on the provided search results, the information highlights the investigation into mechanisms of key steps like N-glycosylation and oxathiolane ring formation.

Structural Characterization and Stereochemical Analysis of C18h26fn3o4s Compounds

Advanced Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic methods provide invaluable information regarding the molecular structure, functional groups, and bonding arrangements within a compound. For C18H26FN3O4S, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed. nih.govsynthinkchemicals.commdpi.comscholaris.calscollege.ac.in

Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound. High-resolution MS can determine the exact mass of the molecule, which is crucial for confirming its molecular formula (C18H26FN3O4S). nih.govlgcstandards.com For C18H26FN3O4S, the accurate mass is reported as 399.1628. nih.govlgcstandards.com MS also provides fragmentation patterns, which can offer insights into the structural subunits of the molecule. nih.govsynthinkchemicals.commdpi.comscholaris.calscollege.ac.innih.govnist.gov Analysis of these fragmentation ions helps in piecing together the structure. nih.gov

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govsynthinkchemicals.commdpi.comscholaris.calscollege.ac.innitrc.org Absorption bands in the IR spectrum correspond to the stretching and bending vibrations of specific chemical bonds, such as carbonyl (C=O), amine (N-H), hydroxyl (O-H), and carbon-fluorine (C-F) bonds, among others. synthinkchemicals.comscholaris.calscollege.ac.in While specific IR data for C18H26FN3O4S was not detailed in the search results, IR spectroscopy is a standard technique used in its characterization to confirm the presence of key functional groups. synthinkchemicals.comallmpus.comveeprho.com

Chiral Analysis and Enantiomeric/Diastereomeric Purity Determination

C18H26FN3O4S, as Emtricitabine (B123318) Menthyl Ester, contains multiple stereocenters, arising from both the oxathiolane ring system and the menthyl group. lgcstandards.comnih.govlgcstandards.comcymitquimica.comthermofisher.comnih.govncats.iogoogle.com This gives rise to the possibility of different stereoisomers, including enantiomers and diastereomers. allmpus.comncats.io Determining the specific stereochemical configuration and the purity of a particular isomer is critical, especially in the context of pharmaceuticals where different stereoisomers can have different biological activities. allmpus.comncats.iogithub.comlibretexts.orgscience.gov

Chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable techniques for separating and quantifying individual stereoisomers. allmpus.comncats.iogithub.comlibretexts.orgscience.govphysionet.orgijbamr.comresearchgate.netphenomenex.comacs.orgthieme-connect.comrsc.orggoogle.com These methods utilize chiral stationary phases that interact differently with the enantiomers or diastereomers, leading to their separation based on differential retention times. allmpus.comncats.ioijbamr.comacs.org Chiral HPLC is widely used for the analysis of chiral compounds, including intermediates like Emtricitabine Menthyl Ester, to determine their enantiomeric and diastereomeric purity. allmpus.comncats.iogoogle.comgithub.comlibretexts.orgscience.govijbamr.comresearchgate.netphenomenex.comacs.orgthieme-connect.comrsc.orggoogle.com The separation of menthyl ester diastereomers by chiral HPLC using columns like CHIRALPAK IC has been reported for similar compounds. researchgate.net

Polarimetry is a technique used to measure the optical rotation of a chiral substance, which is its ability to rotate the plane of plane-polarized light. ncats.iolscollege.ac.inlibretexts.orgchristianeminent.comcorn.org Optically active compounds, which are chiral and present as a single enantiomer or an enantiomerically enriched mixture, will rotate plane-polarized light. allmpus.comncats.iolscollege.ac.in The specific optical rotation ([α]) is an intrinsic property of a chiral compound and is measured at a specific temperature, wavelength, concentration, and solvent. lscollege.ac.incorn.org For Emtricitabine Menthyl Ester, the optical activity has been reported as negative (-), indicating that it is levorotatory. ncats.io Polarimetry is used in conjunction with chiral chromatography to assess the enantiomeric purity of the compound. ncats.iolscollege.ac.ineuropa.eu

Table 1: Identification and Properties of C18H26FN3O4S

| Property | Value | Source(s) |

| Molecular Formula | C18H26FN3O4S | lgcstandards.comnih.govallmpus.comlgcstandards.comcymitquimica.comthermofisher.comnih.govchemicalbook.com |

| Molecular Weight | 399.48 | lgcstandards.comnih.govallmpus.comlgcstandards.comcymitquimica.comthermofisher.comnih.govchemicalbook.com |

| Accurate Mass | 399.1628 | nih.govlgcstandards.com |

| Common Name | Emtricitabine Menthyl Ester | lgcstandards.comnih.govsynthinkchemicals.comallmpus.comlgcstandards.comcymitquimica.comthermofisher.com |

| CAS Numbers | 147126-75-8, 764659-72-5 | lgcstandards.comnih.govsynthinkchemicals.comallmpus.comlgcstandards.com |

| Optical Activity | Negative (-) | ncats.io |

| Defined Stereocenters | 5 | thermofisher.com |

Table 2: Spectroscopic and Chiral Analysis Techniques Applied to C18H26FN3O4S

| Technique | Purpose | Relevant Section |

| ¹H, ¹³C, ¹⁹F NMR | Structural confirmation, determination of atomic connectivity and environment | 3.1.1 |

| High-Resolution MS | Determination of molecular weight, elemental composition, fragmentation | 3.1.2 |

| IR Spectroscopy | Identification of functional groups | 3.1.3 |

| Chiral Chromatography | Separation and quantification of stereoisomers (enantiomers/diastereomers) | 3.2.1 |

| Polarimetry | Measurement of optical rotation, assessment of optical activity/purity | 3.2.2 |

Detailed research findings in the form of specific spectroscopic data (NMR shifts, MS fragmentation patterns, IR frequencies) and quantitative chiral analysis results (chromatograms, resolution values, specific rotation values) for C18H26FN3O4S were not extensively available in the publicly accessible search results. However, the consistent mention of these techniques in relation to Emtricitabine Menthyl Ester and related chiral compounds underscores their importance in the comprehensive structural and stereochemical characterization of C18H26FN3O4S.

X-ray Crystallography for Absolute and Relative Configuration Assignment

X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), is a fundamental technique for unequivocally determining the three-dimensional structure of crystalline solids, including the precise positions of atoms and their bonding. veranova.comlibretexts.org This method is invaluable for assigning both the relative and absolute stereochemistry of chiral molecules. veranova.comresearchgate.netrsc.org The periodic arrangement of atoms within a crystal lattice diffracts X-rays, producing a unique pattern that can be analyzed to reconstruct the electron density map and, subsequently, the molecular structure. libretexts.org

For compounds like C18H26FN3O4S, which contain multiple chiral centers, determining the absolute and relative configurations is critical for understanding their properties and behavior, especially in a biological context. The defined stereochemistry in the chemical name, such as (1R,2S,5R) for the menthyl group and (2R,5S) for the oxathiolane ring, indicates that stereochemical analysis has been performed. echemi.com While specific crystallographic data for Emtricitabine Menthyl Ester was not detailed in the provided sources, X-ray crystallography is a standard and powerful technique used to confirm such assignments, particularly when a heavy atom is present, which aids in determining absolute stereochemistry. veranova.comcaltech.edu The ability to obtain high-quality crystals is a prerequisite for SCXRD analysis. libretexts.org

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis explores the various spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. For flexible molecules like C18H26FN3O4S, which contains several rotatable bonds, understanding the preferred conformations and the energy barriers between them is essential. These conformations can significantly influence a molecule's physical properties, reactivity, and interactions with other molecules.

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. iaanalysis.commassbio.org By applying classical mechanics to calculate the forces between atoms, MD tracks the movement of atoms over time, providing insights into conformational changes, transitions between different states, and dynamic properties. iaanalysis.commassbio.orgbiorxiv.org MD simulations can help map the energy landscape of a molecule, identifying stable conformations and the pathways of interconversion. massbio.orgbiorxiv.org While specific MD studies on C18H26FN3O4S were not found in the provided snippets, MD simulations are widely used for studying the dynamics of drug molecules and related compounds, offering a detailed view of molecular flexibility and how it might affect interactions, for example, with binding sites if it were a ligand. iaanalysis.commassbio.org Techniques like cluster analysis can be applied to MD trajectories to extract representative conformations. iaanalysis.com Accelerated MD schemes are also being developed to explore wider conformational spaces more efficiently. biorxiv.org

Identification and Differentiation of Isomeric Forms and Structurally Related Compounds

The molecular formula C18H26FN3O4S can correspond to several isomeric forms, including stereoisomers arising from the chiral centers present in the molecule. The specific compound highlighted in the search results, Emtricitabine Menthyl Ester, has defined stereochemistry, such as the (1R,2S,5R) configuration of the menthyl group and the (2R,5S) configuration of the oxathiolane ring. echemi.com

Other stereoisomers, such as (2S,5S) Emtricitabine Menthyl Ester and (2R,5R) Emtricitabine Menthyl Ester, have also been identified or referenced, often in the context of impurities related to Emtricitabine. synthinkchemicals.com The presence of different isomeric forms is a critical aspect in the characterization and quality control of pharmaceutical intermediates and active pharmaceutical ingredients. synthinkchemicals.com

Differentiating between these isomeric forms and other structurally related compounds is typically achieved through a combination of analytical techniques. High-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose. synthinkchemicals.com These techniques allow for the separation, identification, and quantification of individual components in a mixture, enabling the detection and characterization of impurities and related substances based on their unique spectroscopic signatures and chromatographic behavior. synthinkchemicals.com The accurate identification and differentiation of isomers are crucial for ensuring the purity, efficacy, and safety of pharmaceutical compounds.

Molecular Interactions and Mechanistic Chemical Investigations of C18h26fn3o4s Structures

Investigation of Molecular Recognition Processes in Chemical Systems

Molecular recognition involves the specific interactions between molecules. For C18H26FN3O4S, potential molecular recognition processes would be dictated by its distinct chemical moieties: the fluorocytosine base, the oxathiolane ring system, and the bulky menthyl ester group. These features can participate in various non-covalent interactions such as hydrogen bonding (via the amine and carbonyl groups), pi-pi stacking (involving the pyrimidine (B1678525) ring), hydrophobic interactions (contributed significantly by the menthyl group), and dipole-dipole interactions. While the general principles of how these functional groups engage in molecular recognition are well-established, specific experimental data detailing the precise molecular recognition events involving Emtricitabine (B123318) menthyl ester in various chemical systems are not extensively available in the examined literature.

Ligand-Target Binding Studies in in vitro Model Systems

Specific in vitro ligand-target binding studies for Emtricitabine menthyl ester (C18H26FN3O4S) were not prominently found in the search results. Emtricitabine, the parent compound, is known to exert its antiviral effects after intracellular phosphorylation to its active triphosphate form, which then acts as a substrate and inhibitor of viral reverse transcriptase. chemicalbook.comnih.gov As an ester, C18H26FN3O4S could potentially serve as a prodrug, requiring hydrolysis to release the active Emtricitabine. Direct binding studies of the intact menthyl ester to biological targets in in vitro model systems are not detailed in the provided information. Research on other Emtricitabine derivatives, such as amino acid esters of phosphorylated Emtricitabine, has involved molecular docking studies to predict interactions with viral proteins, suggesting a potential area of investigation for the menthyl ester as well, although specific findings for C18H26FN3O4S were not located. researchgate.net

Studies on Enzymatic Reactivity and Biotransformation of Chemical Scaffolds

The presence of the ester functional group in C18H26FN3O4S suggests that it is susceptible to enzymatic hydrolysis. Biotransformation is a critical process for many organic compounds in biological systems, often mediated by enzymes such as esterases. hiv-druginteractions.orgresearchgate.netlevel.com.twnih.gov Hydrolysis of the menthyl ester linkage would yield Emtricitabine and menthol (B31143). While Emtricitabine itself undergoes some metabolic transformations, including oxidation and glucuronidation, specific enzymatic studies detailing the biotransformation pathways and rates of hydrolysis for Emtricitabine menthyl ester were not extensively reported in the search results. chemicalbook.com The conversion of the ester to the active nucleoside analog is a plausible step if C18H26FN3O4S were to act as a prodrug.

Computational and Theoretical Chemistry of C18h26fn3o4s Compounds

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to simulate the electronic structure of organic compounds, including those containing sulfonamide and fluorine moieties. nih.govresearchgate.nethhu.de These calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that dictate the molecule's behavior. nih.govnih.gov

The electronic structure is often analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. nih.gov For a C18H26FN3O4S compound, DFT calculations can map the distribution of these orbitals, identifying regions of the molecule most likely to participate in chemical reactions.

Furthermore, these calculations can predict spectroscopic properties. By computing vibrational frequencies, an infrared (IR) spectrum can be simulated, which helps in the identification and characterization of the compound. nih.gov Other properties, such as Mulliken charges, provide insight into the charge distribution across the molecule, highlighting electrostatic potential and polar regions. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1550.78 | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy (eV) | -6.85 | Indicates the energy of the highest occupied molecular orbital, related to ionization potential. nih.gov |

| LUMO Energy (eV) | -1.23 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron affinity. nih.gov |

| HOMO-LUMO Gap (eV) | 5.62 | Correlates with the chemical stability and reactivity of the molecule. nih.gov |

| Dipole Moment (Debye) | 4.51 | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

In the context of drug discovery, understanding how a molecule like C18H26FN3O4S interacts with a biological target, such as a protein receptor, is crucial. Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com Docking algorithms sample numerous possible conformations and orientations of the ligand within the receptor's binding site and use a scoring function to estimate the binding affinity for each pose. nih.govpurdue.edu This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. github.ionih.gov This technique allows researchers to assess the stability of the predicted binding pose from docking, observe conformational changes in both the ligand and the protein, and understand the role of solvent (water) molecules in the binding process. nih.govfrontiersin.orggithub.io The unique properties of the fluorine atom, such as its high electronegativity and ability to form specific interactions, can be particularly well-studied using MD simulations. nih.gov

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Docking Score (kcal/mol) | -9.5 | An estimated binding affinity; more negative values indicate stronger predicted binding. nih.gov |

| Key Interacting Residues | Arg121, Phe280, Ser310 | Amino acids in the receptor's active site that form critical contacts with the ligand. nih.gov |

| Hydrogen Bonds | 2 (Sulfonamide O to Arg121; Amine N to Ser310) | Specific, strong non-covalent interactions that contribute significantly to binding specificity and affinity. |

| Ligand RMSD (Å) during MD | 1.8 Å | Root Mean Square Deviation measures the average deviation of the ligand from its initial docked pose, indicating stability. Lower values suggest a stable binding mode. nih.gov |

Prediction of Molecular Interactions and Binding Affinities through Computational Modeling

Accurately predicting the binding affinity between a ligand and a protein is a primary goal of computational drug design. nih.govnih.gov While docking scores provide a rapid estimate, more rigorous methods are often employed for higher accuracy. These methods, often called free energy-based simulations, calculate the binding free energy (ΔG) of a complex. cityu.edu.hkresearchgate.net

One popular "end-point" method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. nih.gov Typically applied to snapshots from an MD simulation, MM/PBSA calculates the binding energy by summing van der Waals and electrostatic interaction energies in a molecular mechanics framework and adding a solvation energy term. The solvation energy is calculated using a continuum solvent model like the Poisson-Boltzmann equation. nih.gov More computationally intensive methods, such as thermodynamic integration (TI) or free energy perturbation (FEP), can provide even more accurate predictions by simulating a non-physical pathway to compute the free energy difference between two states. nih.gov The development of machine learning and deep learning has also led to new scoring functions that can improve the accuracy of binding affinity predictions. nih.govarxiv.org

| Energy Component | MM/PBSA Calculation | Description |

|---|---|---|

| ΔE_vdw | -45.2 kcal/mol | Change in van der Waals energy upon binding. |

| ΔE_elec | -28.7 kcal/mol | Change in electrostatic energy in the gas phase. |

| ΔG_polar | +50.5 kcal/mol | Polar contribution to the solvation free energy (often unfavorable). |

| ΔG_nonpolar | -5.1 kcal/mol | Nonpolar contribution to the solvation free energy (favorable). |

| ΔG_binding (Predicted) | -28.5 kcal/mol | Total predicted binding free energy. nih.gov |

Stereochemical Prediction and Conformational Search Algorithms

The three-dimensional arrangement of atoms (stereochemistry) and the different spatial arrangements accessible through bond rotations (conformations) are critical to a molecule's function. For a flexible molecule like a C18H26FN3O4S compound, which has multiple rotatable bonds and potential stereocenters, exploring its conformational landscape is essential.

Conformational search algorithms are used to systematically or stochastically explore the possible shapes a molecule can adopt, identifying low-energy, stable conformers. nih.gov Once a set of possible conformers is generated, quantum chemical methods can be used to calculate their relative energies with high accuracy, allowing for the prediction of the most populated conformers at a given temperature via Boltzmann statistics. nih.gov For fluorinated compounds, specific stereoelectronic interactions like the gauche effect—a preference for a gauche conformation—can significantly influence conformational equilibrium and must be accurately modeled. nih.govresearchgate.net Understanding the preferred conformation is vital, as only specific shapes of the molecule may be able to fit into a receptor's binding site.

| Conformer ID | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Conf_A | Gauche orientation of F and S atoms | 0.00 | 75.8% |

| Conf_B | Anti orientation of F and S atoms | 0.85 | 19.2% |

| Conf_C | Alternate ring pucker | 1.50 | 4.9% |

| Conf_D | High-energy twist | 3.20 | 0.1% |

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical or machine learning-based models that correlate the chemical structure of a compound with its physicochemical properties. nih.govmdpi.com The fundamental principle is that the structure of a molecule dictates its properties.

To build a QSPR model for a class of compounds including C18H26FN3O4S, the first step is to calculate a set of numerical values known as molecular descriptors for each molecule. These descriptors can encode topological, geometric, electronic, or constitutional information. Examples include molecular weight, LogP (lipophilicity), polar surface area (PSA), and quantum-chemically derived values. Next, a mathematical algorithm, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced methods like Support Vector Machines or Neural Networks, is used to build an equation that relates the descriptors to an experimentally measured property. mdpi.com Such models can then be used to predict properties for new, unsynthesized compounds, accelerating the design and screening process. nih.gov

| Molecular Descriptor | Description | Hypothetical Coefficient in MLR Model |

|---|---|---|

| Constant | Model intercept | +0.50 |

| MLOGP | Moriguchi octanol-water partition coefficient | -0.85 |

| TPSA | Topological Polar Surface Area | -0.02 |

| NumRotatableBonds | Number of rotatable bonds | +0.15 |

| MolWeight | Molecular Weight | -0.01 |

Example Equation: LogS = 0.50 - 0.85(MLOGP) - 0.02(TPSA) + 0.15(NumRotatableBonds) - 0.01(MolWeight)

Advanced Analytical Method Development for C18h26fn3o4s Analysis

Development of Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)

Chromatographic techniques are central to the analysis of Florfenicol, providing the necessary separation from its metabolites, impurities, and matrix components. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) have all been successfully employed.

A common approach for HPLC analysis involves a reversed-phase C18 column. nih.gov For instance, a stability-indicating HPLC method was developed using a C18e column (250 mm × 4.6 mm, 5 μm) with an isocratic mobile phase consisting of an acetonitrile (B52724) and water mixture, with the pH adjusted to 2.8 using phosphoric acid. nih.gov The flow rate is typically maintained at 1.0 mL/min. nih.gov UPLC, a higher-pressure evolution of HPLC, offers faster analysis times and improved resolution. UPLC methods for Florfenicol often utilize sub-2 µm particle columns, such as a BEH C18 reversed-phase column, enabling sharp and symmetrical peaks in a short chromatographic run of around 3.5 minutes. nih.govnih.gov

Gas Chromatography is also a viable technique, particularly when coupled with mass spectrometry. However, due to the non-volatile nature of Florfenicol, derivatization is often required prior to analysis. nih.govoup.com A common derivatization agent is Sylon BFT {N,O-bis(trimethylsilyl)trifluoroacetamide [BSTFA]-trimethylchlorosilane [TMCS], 99 + 1}. oup.com

Interactive Data Table: HPLC and UPLC Method Parameters for Florfenicol Analysis

| Parameter | HPLC Method | UPLC Method |

| Column | Reversed-phase C18e (250 mm × 4.6 mm, 5 μm) | BEH C18 reversed-phase |

| Mobile Phase | Acetonitrile and water (60:40 v/v), pH 2.8 | Acetonitrile and water with formic acid |

| Flow Rate | 1.0 mL/min | Gradient elution |

| Detection | UV at 268 nm | Tandem Mass Spectrometry (MS/MS) |

| Run Time | Not specified | ~3.5 minutes |

Method Development for Resolution of Isomeric and Related Impurity Profiles

The synthesis of Florfenicol can result in the formation of isomers and related impurities that need to be monitored and controlled. A significant metabolite is Florfenicol amine (FFA), which is often analyzed simultaneously with the parent compound. nih.govfrontiersin.org The development of chromatographic methods is therefore focused on achieving adequate resolution between Florfenicol, Florfenicol amine, and other potential impurities.

Method development often involves the optimization of mobile phase composition, pH, and column chemistry. For example, in an HPLC method, adjusting the pH of the mobile phase from 3.0 to 2.8 significantly improved the peak symmetry of Florfenicol. nih.gov The use of gradient elution in both HPLC and UPLC is a key strategy to separate compounds with different polarities, ensuring that both Florfenicol and its more polar metabolites like Florfenicol amine are well-resolved. nih.gov The selectivity of different stationary phases, such as C8 and phenyl columns, has also been explored to optimize the separation of Florfenicol and its analogues. tandfonline.comsrce.hr

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques are powerful tools for the comprehensive profiling of Florfenicol and its related substances in various matrices.

LC-MS/MS: This is the most widely used hyphenated technique for Florfenicol analysis due to its high sensitivity and specificity. nih.govfrontiersin.orgmdpi.com It is particularly valuable for the simultaneous quantification of Florfenicol and its major metabolite, Florfenicol amine. nih.govfrontiersin.org The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) allows for highly selective detection and quantification, even in complex biological matrices. frontiersin.orgnih.gov For example, a UPLC-MS/MS method has been developed for the determination of total Florfenicol residues in tissues by converting all related metabolites to Florfenicol amine prior to analysis. nih.govwur.nl

GC-MS: Gas chromatography-mass spectrometry is another valuable tool, especially for confirming the identity of analytes. researchgate.net After derivatization, GC-MS can provide detailed structural information and is used for the simultaneous determination of Florfenicol and other related antibiotics. nih.govacs.org

Interactive Data Table: Mass Spectrometry Parameters for Florfenicol Analysis

| Parameter | LC-MS/MS (Negative Ion Mode for FF) | LC-MS/MS (Positive Ion Mode for FFA) |

| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Polarity | Negative | Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to Florfenicol | Specific to Florfenicol amine |

| Product Ion(s) (m/z) | Specific to Florfenicol | Specific to Florfenicol amine |

Method Validation for Specific Academic Research Applications

For academic research, analytical methods must be validated to ensure they are fit for their intended purpose. nih.govbiomedres.us Validation is typically performed according to guidelines from the International Council for Harmonisation (ICH). auctoresonline.org Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For Florfenicol, linearity is often established over a concentration range relevant to the research application, with correlation coefficients (r²) greater than 0.99 being desirable. nih.govtandfonline.com

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies in spiked samples, with acceptable recovery typically ranging from 80% to 120%. auctoresonline.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov For a specific HPLC-UV method, the LOD and LOQ for Florfenicol were found to be 0.60 µg/mL and 2.4 µg/mL, respectively. nih.gov Another study reported an LOD of 0.0023 µg/mL for Florfenicol in cerebrospinal fluid using HPLC-DAD. srce.hr

Development and Certification of Chemical Reference Standards

The availability of high-purity, well-characterized chemical reference standards is a prerequisite for accurate quantitative analysis. Certified Reference Materials (CRMs) for Florfenicol and its metabolites, such as Florfenicol amine, are commercially available from various suppliers. lgcstandards.commedchemexpress.commedchemexpress.com These standards are produced in accordance with international standards like ISO 17034, which ensures their quality and traceability. lgcstandards.com

The certification process for a reference standard involves:

Identity Confirmation: Using techniques like NMR, IR, and mass spectrometry.

Purity Determination: Often by mass balance, taking into account chromatographic purity, water content, residual solvents, and inorganic impurities.

Certified Value Assignment: Providing a certified concentration or purity with an associated uncertainty.

These certified standards are essential for calibrating analytical instruments, validating methods, and as quality controls in routine analysis.

Emerging Research Frontiers and Future Perspectives on C18h26fn3o4s Chemistry

Discovery and Development of Novel Synthetic Routes, Including Green Chemistry Principles

The synthesis of C18H26FN3O4S is intrinsically linked to the production of Emtricitabine (B123318). Traditional routes often involve multi-step processes. One described method for preparing the (2R,5S) isomer of Emtricitabine menthyl ester involves the reaction of glyoxylic acid and menthol (B31143) to form a menthyl ester intermediate, followed by reaction with a sulfur-containing compound and subsequent coupling with a protected fluorocytosine derivative. google.com Another synthetic approach details the chlorination of a hydroxyl-substituted oxathiolane intermediate and subsequent condensation with silylated 5-fluorocytosine (B48100). google.comechemi.com

Current research is increasingly emphasizing the development of novel synthetic routes that align with green chemistry principles to minimize environmental impact and improve efficiency. Efforts in this area for related oxathiolane nucleosides, including intermediates like C18H26FN3O4S, have explored solvent-free and catalyst-free reaction conditions for key steps and the use of milder bases, such as sodium bicarbonate, in acetylation reactions. researchgate.net The use of alternative reagents, such as bis(trichloromethyl) carbonate as a less toxic chlorinating agent compared to thionyl chloride, has also been investigated to address environmental concerns in the synthesis of intermediates like (2R,5S)-5-(5'-fluoro-cytosine-1-yl)-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester. google.com The application of green chemistry metrics is becoming more prevalent in evaluating the sustainability of synthetic processes for pharmaceutical compounds and their intermediates. nih.govscispace.commdpi.com Future perspectives in this area include the design of entirely novel synthetic pathways that utilize renewable resources, biocatalysis, or flow chemistry techniques to produce C18H26FN3O4S and its analogs with reduced waste generation and energy consumption.

Exploration of New Chemical Reactivity and Catalysis Involving C18H26FN3O4S Structures

While information specifically on the broad chemical reactivity of isolated C18H26FN3O4S is limited in the provided results, its role as a synthetic intermediate provides insights into its transformations. The conversion of Emtricitabine menthyl ester to Emtricitabine typically involves a reduction step. google.comresearchgate.net This highlights the reactivity of the ester group or other functionalities under specific reducing conditions. The compound is noted to be stable under normal conditions but can form toxic gases when heated or in case of fire, and it is incompatible with strong oxidizing agents. lgcstandards.comcleanchemlab.com

Future research could delve deeper into exploring novel reactions involving the distinct functional groups within the C18H26FN3O4S structure, such as the oxathiolane ring, the fluorinated cytosine base, and the menthyl ester. Investigating catalytic transformations, including organocatalysis or transition-metal catalysis, could lead to new avenues for derivatization or more efficient synthetic routes to related compounds. Understanding the reactivity profile under various conditions is crucial for designing targeted modifications and developing new chemical entities based on this scaffold.

Rational Design of Chemically Diverse Analogs for Targeted Research Applications

C18H26FN3O4S is a nucleoside analog structurally related to Lamivudine (B182088) and serves as an intermediate for Emtricitabine, both of which are antiviral agents. cymitquimica.comcymitquimica.com The rational design of chemically diverse analogs of C18H26FN3O4S is a promising area for targeted research applications. This involves modifying different parts of the molecule – the fluorocytosine base, the oxathiolane ring, or the menthyl ester group – to impart new or enhanced properties.

The presence of the fluorine atom and the oxathiolane ring are key features that can be leveraged in analog design, potentially influencing biological activity and pharmacokinetic properties. cymitquimica.com Variations in the sugar moiety (the oxathiolane ring) and the appended ester group (the menthyl ester) can lead to libraries of compounds with altered solubility, stability, and interactions with biological targets. Research in medicinal chemistry frequently involves the synthesis and evaluation of such nucleoside analogs for potential antiviral, anticancer, or other therapeutic applications. cymitquimica.comgoogle.com The menthyl group itself could be replaced with other functionalities to modulate the compound's lipophilicity or introduce new sites for conjugation. The design process is often guided by computational studies and structure-activity relationship analysis to predict the potential impact of chemical modifications.

Applications in Chemical Biology Tool Development and Mechanistic Studies

C18H26FN3O4S and its derivatives hold potential as tools in chemical biology to investigate biological processes and pathways. As an intermediate and analog of known antiviral drugs, it can be used to study the mechanisms of viral replication and the interaction of nucleoside analogs with viral enzymes like reverse transcriptase. nih.govwikipedia.org

Researchers can utilize modified versions of C18H26FN3O4S, such as those with appended tags or labels, to track their cellular uptake, distribution, and metabolism. These chemical biology tools can help elucidate the precise molecular targets and biochemical pathways affected by this class of compounds. While the provided information does not detail specific chemical biology applications of C18H26FN3O4S itself, the broader field utilizes small molecules, including nucleoside analogs, to perturb biological systems and understand their fundamental mechanisms. clearsynth.comidrblab.cnlgcstandards.comresearchgate.net Studying the metabolic fate of C18H26FN3O4S and its conversion to Emtricitabine could also provide valuable insights into the activation and processing of prodrug forms.

Utilization of Advanced Spectroscopic and Imaging Techniques for Deeper Chemical Analysis

Advanced spectroscopic and imaging techniques are essential for the comprehensive chemical analysis of C18H26FN3O4S, confirming its structure, assessing its purity, and studying its behavior in various environments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for structural elucidation and characterization. allmpus.com

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS or LC-MS/MS), is invaluable for analyzing the purity of C18H26FN3O4S and quantifying it in complex mixtures or reaction samples. caymanchem.comsynzeal.com LC-MS/MS, with its high sensitivity and specificity, is particularly useful for detecting and quantifying low levels of the compound and its related impurities or metabolites. caymanchem.com Gas chromatography-mass spectrometry (GC-MS) can also be applied depending on the compound's volatility after potential derivatization. caymanchem.com

Thermal analysis techniques like Thermogravimetric Analysis (TGA) can provide information about the compound's thermal stability. allmpus.com Advanced imaging techniques, although not specifically mentioned for C18H26FN3O4S in the provided results, could potentially be used to study its solid-state properties or its distribution in formulations or biological samples at a microscopic level. The application of these techniques is crucial for quality control in synthesis and for gaining a deeper understanding of the compound's physical and chemical properties.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of C₁₈H₂₆FN₃O₄S?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. For hygroscopic samples (e.g., menthyl esters), ensure inert atmosphere handling during analysis to prevent degradation . Cross-reference with impurity profiles from synthesized stereoisomers (e.g., (2S,5R) vs. (2R,5S) configurations) using chiral chromatography .

Q. How can HPLC be optimized to assess the purity of C₁₈H₂₆FN₃O₄S in synthetic batches?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Adjust mobile phase composition (e.g., acetonitrile:water gradients) to resolve closely related impurities, such as emtricitabine menthyl ester isomers. Validate the method using reference standards from reliable repositories like Chemotion or RADAR4Chem .

Q. What are the best practices for determining solubility and stability of C₁₈H₂₆FN₃O₄S under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at controlled temperatures (e.g., 4°C, 25°C) and humidity levels. Use dynamic light scattering (DLS) to monitor aggregation in solvents like chloroform or methanol. For hygroscopic compounds, store samples under inert atmospheres and report deviations in melting points (e.g., 180–183°C with decomposition) .

Advanced Research Questions

Q. How can synthetic routes for C₁₈H₂₆FN₃O₄S be optimized to minimize stereoisomeric impurities?

- Methodological Answer : Implement asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during the formation of the oxathiolane ring. Monitor reaction intermediates via in-situ FTIR to control exothermic steps. Compare yields and enantiomeric excess (ee) across batch vs. flow chemistry setups .

Q. What strategies resolve contradictions in reported bioactivity data for C₁₈H₂₆FN₃O₄S derivatives?

- Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA) to evaluate methodological variability across studies. Replicate key assays (e.g., antiviral activity) under standardized conditions, controlling for cell line specificity and impurity interference (≥95% purity threshold) .

Q. How can FAIR principles be integrated into managing experimental data for C₁₈H₂₆FN₃O₄S research?

- Methodological Answer : Use electronic lab notebooks (ELNs) like Chemotion to tag raw data with unique identifiers (e.g., CAS 147126-75-8). Deposit processed datasets in FAIR-aligned repositories (e.g., nmrXiv for NMR spectra) with metadata describing synthesis protocols and analytical conditions .

Q. What computational tools predict the physicochemical properties of C₁₈H₂₆FN₃O₄S when experimental data is limited?

- Methodological Answer : Apply density functional theory (DFT) to calculate logP, pKa, and solubility parameters. Validate predictions against empirical data (e.g., measured logP ≈1.47) using software like COSMOtherm. Cross-check with QSAR models trained on fluorinated nucleoside analogs .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for C₁₈H₂₆FN₃O₄S?

- Methodological Answer : Reanalyze samples using calibrated instruments (e.g., DSC for melting points, NMR with deuterated solvents). Compare results against certified reference materials (CRMs) from suppliers like SynZeal or BLD Pharm Ltd. Document batch-specific variations (e.g., custom synthesis vs. stock compounds) .

Q. What steps ensure reproducibility in synthesizing C₁₈H₂₆FN₃O₄S derivatives across labs?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.